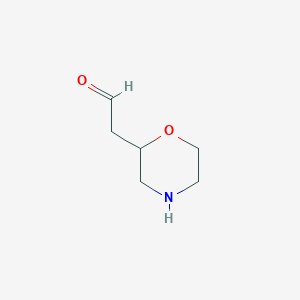![molecular formula C6H6ClF5O2S B15305415 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutyl ring, along with a methanesulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Trifluoromethyl Groups: Fluorination reactions are employed to introduce the difluoro and trifluoromethyl groups onto the cyclobutyl ring. These reactions often require the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Attachment of the Methanesulfonyl Chloride Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Addition Reactions: The presence of the difluoro and trifluoromethyl groups can influence the reactivity of the cyclobutyl ring, allowing for addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Oxidized or Reduced Cyclobutyl Derivatives: Depending on the specific oxidation or reduction conditions used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in medicinal chemistry and materials science.
Biology and Medicine:
Pharmaceutical Intermediates: The unique structural features of the compound make it a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioactivity and metabolic stability.
Industry:
Specialty Chemicals: The compound can be utilized in the production of specialty chemicals, including agrochemicals and performance materials, where fluorinated compounds are desired for their unique properties.
Mécanisme D'action
The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is primarily determined by its functional groups and structural features. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoro and trifluoromethyl groups can influence the electronic properties of the cyclobutyl ring, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
[3,3-Difluorocyclobutyl]methanesulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Lacks the difluoro groups, leading to variations in electronic properties and reactivity.
[Cyclobutyl]methanesulfonyl chloride: Lacks both difluoro and trifluoromethyl groups, making it less reactive and unique compared to [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride.
Uniqueness: The presence of both difluoro and trifluoromethyl groups in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C6H6ClF5O2S |
|---|---|
Poids moléculaire |
272.62 g/mol |
Nom IUPAC |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H6ClF5O2S/c7-15(13,14)3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2 |
Clé InChI |
PKMBWXPSQNCAJL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CS(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)


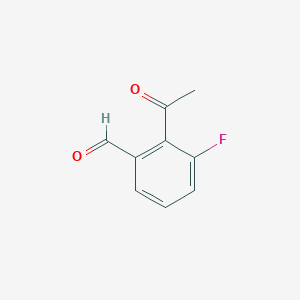
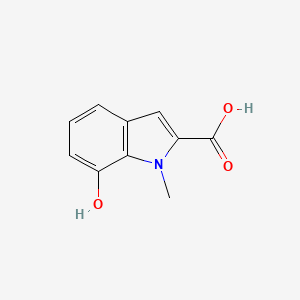
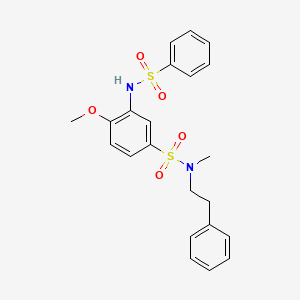


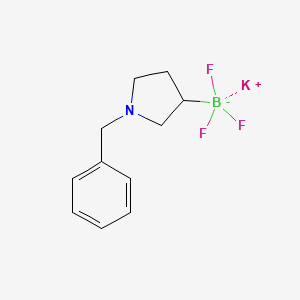
![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)

